3-acetamidobenzoyl chloride
Overview
Description
3-Acetamidobenzoyl chloride: is an organic compound with the molecular formula C9H8ClNO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an acetamido group at the third position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetamidobenzoyl chloride can be synthesized through the reaction of 3-acetamidobenzoic acid with thionyl chloride. The reaction typically involves heating the mixture under reflux conditions to facilitate the conversion. The general reaction is as follows:
[ \text{3-Acetamidobenzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Acetamidobenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Hydrolysis: In the presence of water, it can hydrolyze to form 3-acetamidobenzoic acid and hydrochloric acid.
Reduction: It can be reduced to form 3-acetamidobenzyl alcohol.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
3-Acetamidobenzoic Acid: Formed by hydrolysis.
3-Acetamidobenzyl Alcohol: Formed by reduction.
Scientific Research Applications
Chemistry: 3-Acetamidobenzoyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.
Biology and Medicine: In medicinal chemistry, it is used to synthesize compounds with potential therapeutic properties. Its derivatives may exhibit antibacterial, antifungal, or anti-inflammatory activities.
Industry: The compound is used in the production of dyes, pigments, and polymers. It is also employed in the synthesis of specialty chemicals used in various industrial applications.
Mechanism of Action
The mechanism of action of 3-acetamidobenzoyl chloride primarily involves its reactivity as an acylating agent. It can acylate nucleophiles, such as amines and alcohols, through the formation of a covalent bond with the nucleophilic atom. This reactivity is utilized in the synthesis of amides and esters, which are important functional groups in many biologically active compounds.
Comparison with Similar Compounds
Benzoyl Chloride: Similar in structure but lacks the acetamido group.
4-Acetamidobenzoyl Chloride: Similar but with the acetamido group at the fourth position.
3-Nitrobenzoyl Chloride: Similar but with a nitro group instead of an acetamido group.
Uniqueness: 3-Acetamidobenzoyl chloride is unique due to the presence of the acetamido group at the third position, which imparts specific reactivity and properties. This substitution pattern can influence the compound’s reactivity and the types of derivatives that can be synthesized from it.
Properties
IUPAC Name |
3-acetamidobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-6(12)11-8-4-2-3-7(5-8)9(10)13/h2-5H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFGNWOTVRTHLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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